Cas no 1478654-53-3 (N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine)
N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
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- N4-(2-methoxybenzyl)pyrimidine-4,6-diamine
- 4-N-[(2-methoxyphenyl)methyl]pyrimidine-4,6-diamine
- N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine
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- Inchi: 1S/C12H14N4O/c1-17-10-5-3-2-4-9(10)7-14-12-6-11(13)15-8-16-12/h2-6,8H,7H2,1H3,(H3,13,14,15,16)
- InChI Key: YGBIZTLXVOSFMN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CNC1C=C(N)N=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 227
- XLogP3: 1.6
- Topological Polar Surface Area: 73.1
N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N306516-100mg |
n4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N306516-500mg |
n4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| TRC | N306516-1g |
n4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 1g |
$ 475.00 | 2022-06-03 | ||
| Life Chemicals | F1967-4757-0.25g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F1967-4757-0.5g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F1967-4757-1g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F1967-4757-2.5g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F1967-4757-5g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F1967-4757-10g |
N4-(2-methoxybenzyl)pyrimidine-4,6-diamine |
1478654-53-3 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine
Introduction to N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine (CAS No. 1478654-53-3) in Modern Pharmaceutical Research
N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine, identified by its Chemical Abstracts Service (CAS) number 1478654-53-3, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic diamine derivative has garnered attention due to its structural versatility and potential applications in drug development. The presence of a pyrimidine core, combined with substituents such as a 2-methoxybenzyl group, positions this molecule as a promising candidate for various biochemical interactions.
The pyrimidine scaffold is a fundamental motif in medicinal chemistry, frequently incorporated into nucleoside analogs and kinase inhibitors. Its aromatic structure allows for stable binding to biological targets, making it invaluable in the design of therapeutic agents. In particular, the 4,6-diamine functionality introduces reactive sites that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
Recent advancements in drug discovery have highlighted the importance of N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine in addressing unmet medical needs. Researchers have been exploring its potential as a precursor in the development of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in modulating enzymes involved in cancer metabolism and inflammation pathways. The 2-methoxybenzyl group, while seemingly modest, plays a crucial role in enhancing solubility and bioavailability, which are critical factors in drug formulation.
One of the most compelling aspects of this compound is its adaptability in medicinal chemistry. The pyrimidine-4,6-diamine core provides a robust framework that can be modified through functional group interconversions, cross-coupling reactions, and other synthetic strategies. This flexibility has allowed chemists to generate libraries of derivatives for high-throughput screening (HTS), accelerating the identification of novel therapeutic candidates. Moreover, computational modeling has been employed to predict binding affinities and optimize molecular interactions, further refining the development process.
In clinical research, N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine has been investigated for its potential role in oncology. Preclinical studies have shown that certain analogs derived from this compound exhibit inhibitory effects on kinases associated with tumor growth and progression. The pyrimidine moiety's ability to mimic natural nucleobases allows it to interfere with DNA replication and repair mechanisms in cancer cells, offering a promising avenue for developing targeted therapies. Additionally, its structural similarity to known antiviral agents has sparked interest in exploring its activity against infectious diseases.
The synthesis of N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling and microwave-assisted synthesis, have been employed to improve yield and purity. These techniques not only enhance efficiency but also enable the production of enantiomerically pure forms if necessary. The growing emphasis on green chemistry has also influenced synthetic routes toward more sustainable practices, minimizing waste and hazardous byproducts.
Evaluation of pharmacokinetic properties is essential before advancing any compound into clinical trials. In vitro assays have been conducted to assess metabolic stability, absorption, distribution, excretion, and toxicity (ADMET) profiles of derivatives of N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine. These studies provide critical insights into how the molecule behaves within biological systems and guide optimization efforts. For example, modifications aimed at improving metabolic stability have been shown to enhance drug longevity within the body.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized how compounds like N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine are evaluated. Predictive models can now forecast binding affinities and side effects with remarkable accuracy based on molecular structures alone. This technology has expedited the screening process by allowing researchers to prioritize promising candidates early on. Collaborative efforts between computational scientists and experimental chemists have led to more efficient pipelines from bench to market.
Future directions for research on N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine include exploring its role in precision medicine applications. By tailoring derivatives based on individual patient profiles or genetic markers, this compound could contribute to personalized therapeutic strategies. Furthermore,investigations into its interactions with cellular pathways may uncover novel mechanisms for treating neurological disorders or autoimmune diseases where pyrimidine-based compounds have shown promise.
In summary,N4-(2-Methoxybenzyl)pyrimidine-4,6-diamine (CAS No.,1478654-53-3,) represents a cornerstone in modern pharmaceutical research due to its structural features, versatility,and potential therapeutic applications across multiple disease areas。The ongoing exploration of this compound underscores the dynamic nature of medicinal chemistry,where innovation driven by both synthetic expertise and computational tools continues to shape tomorrow's medicines。
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